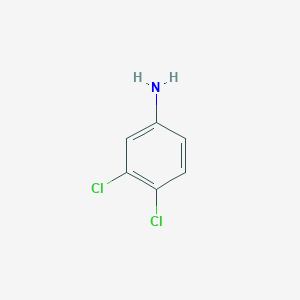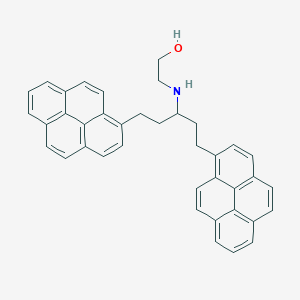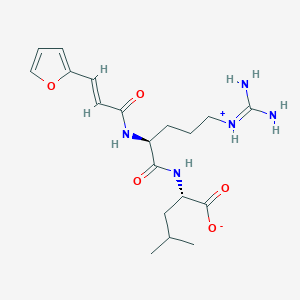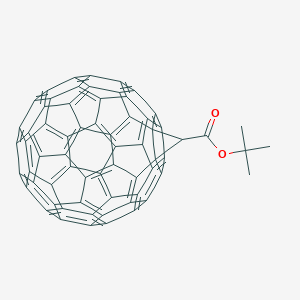
2-(2-Hydroxyphenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyphenyl)oxirane, also known as 4-(2-Oxiranyl)phenol, is an organic compound with the molecular formula C8H8O2. It is characterized by the presence of an oxirane (epoxide) ring attached to a phenol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)oxirane can be achieved through several methods. One common approach involves the reaction of phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction proceeds via the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for halogenation, nitration, and sulfonation, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Diols and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyphenyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a reagent in biochemical assays and as a precursor for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.
Industry: It is utilized in the production of epoxy resins, adhesives, and coatings due to its reactive oxirane ring
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyphenyl)oxirane is primarily related to its reactive oxirane ring and phenol group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various nucleophiles. This reactivity is exploited in crosslinking reactions, polymerization, and other chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Oxiranyl)phenol: A positional isomer with similar chemical properties.
Oxiranecarbonitriles: Compounds containing both oxirane and cyano groups, used in synthetic organic chemistry.
Bis(oxiran-2-yl-methyl)furan-2,5-dicarboxylate: A furan-based diepoxy monomer used in polymer synthesis.
Uniqueness
2-(2-Hydroxyphenyl)oxirane is unique due to its combination of an oxirane ring and a phenol group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various applications, from material science to pharmaceuticals .
Propiedades
IUPAC Name |
2-(oxiran-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8-9H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHJTEHZGLJVJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619336 |
Source


|
| Record name | 2-(Oxiran-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250597-24-1 |
Source


|
| Record name | 2-(Oxiran-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)





![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)



